molecular formula C7H10N2O2 B14029855 4-Ethoxy-6-methylpyrimidin-2-ol

4-Ethoxy-6-methylpyrimidin-2-ol

Cat. No.: B14029855
M. Wt: 154.17 g/mol
InChI Key: PDHJENUAAYTOLT-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylpyrimidin-2-ol is a pyrimidine derivative characterized by an ethoxy group at position 4 and a methyl group at position 6 on the pyrimidin-2-ol ring. Its molecular formula is C₇H₁₀N₂O₂ (molecular weight: 154.17 g/mol).

Properties

IUPAC Name

4-ethoxy-6-methyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJENUAAYTOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)NC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methylpyrimidin-2-ol typically involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol. This reaction produces 2-amino-6-methylpyrimidin-4-ol, which is then chlorinated with phosphorus oxychloride to yield the corresponding chloro derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methylpyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Ethoxy-6-methylpyrimidin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Ethoxy-6-methylpyrimidin-2-ol with key analogs, focusing on substituents, physicochemical properties, and synthetic pathways:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-ethoxy, 6-methyl C₇H₁₀N₂O₂ 154.17 Moderate polarity due to ethoxy; potential intermediate for bioactive derivatives.
4-Methyl-6-(methylthio)pyrimidin-2-ol 4-methylthio, 6-methyl C₆H₈N₂OS 156.20 Higher lipophilicity (logP ~1.8); used in coordination chemistry.
6-Methyl-2-(methylamino)pyrimidin-4-ol 2-methylamino, 6-methyl C₆H₉N₃O 139.16 Enhanced hydrogen-bonding capacity; explored as kinase inhibitor precursor.
5-(4-Ethylphenyl)pyrimidin-2-ol 5-(4-ethylphenyl) C₁₂H₁₂N₂O 200.24 Aromatic substitution increases π-π stacking potential; antimicrobial screening candidate.
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol 6-methoxymethyl, 2-(3-methylphenyl) C₁₃H₁₄N₂O₂ 230.26 Bulky substituents enhance steric hindrance; investigated for fluorescence properties.
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate 2-ethylthio, 5-cyano, 6-phenyl C₁₅H₁₃N₃O₂S 299.35 Antibacterial activity against S. aureus (MIC: 12.5 µg/mL) .

Key Structural and Functional Differences :

  • Substituent Effects: Ethoxy vs. Methylthio: The ethoxy group in this compound provides electron-donating resonance effects, improving solubility in polar solvents compared to the more lipophilic methylthio analog . Amino vs. Aromatic vs. Aliphatic Substituents: Compounds like 5-(4-Ethylphenyl)pyrimidin-2-ol exhibit increased π-π interactions, favoring stacking with biological macromolecules .
  • Synthetic Routes: this compound is likely synthesized via nucleophilic substitution, where ethoxide replaces a leaving group (e.g., chloride) at position 3. This contrasts with 4-Methyl-6-(methylthio)pyrimidin-2-ol, which requires thiolation using methylthiol reagents . Dihydropyrimidine derivatives (e.g., 2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate) are often synthesized via Biginelli-like reactions, involving urea/thiourea, diketones, and aldehydes .
  • Biological Relevance :

    • While This compound lacks explicit activity data in the evidence, analogs with sulfur-containing substituents (e.g., methylthio) or aromatic groups demonstrate antibacterial and enzyme-inhibitory properties .

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